N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline is a synthetic compound that belongs to the class of organic molecules known as anilines. This compound is characterized by its complex structure, which includes a tert-butyl group and an isopentyloxy side chain. It has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and manufacturers, such as Matrix Scientific and Avantor, which provide detailed specifications and safety data for handling and usage . The molecular formula for N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline is C24H35NO2, with a molecular weight of approximately 369.55 g/mol .
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline is classified under the category of organic compounds, specifically as an aromatic amine due to the presence of an aniline group. Its structure suggests it may exhibit properties typical of both phenolic compounds and alkyl-substituted amines.
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline typically involves several key steps:
The reactions are usually carried out under controlled conditions using solvents like tetrahydrofuran or dimethylformamide. Catalysts such as potassium tert-butoxide may be used to facilitate the reactions .
The molecular structure of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline can be visualized as follows:
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline can participate in various chemical reactions:
Reactions are typically conducted under mild conditions to preserve the integrity of sensitive functional groups. Solvents such as dichloromethane or ethanol may be utilized depending on the specific reaction conditions.
The mechanism of action for N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline is not fully elucidated but is believed to involve interactions at specific biological targets, potentially including receptors or enzymes involved in neurological processes.
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline has potential applications in:
This compound's unique structural features make it a candidate for further investigation in drug development and other scientific applications.
The systematic IUPAC name N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(isopentyloxy)aniline provides a complete topological description:
Its molecular formula C₂₄H₃₅NO₂ (MW: 369.54 g/mol) reflects three key structural domains:
Table 1: Structural Analogues and Key Modifications
Compound Name | Core Modification | Molecular Formula | CAS Number |
---|---|---|---|
N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(isopentyloxy)aniline | Parent compound | C₂₄H₃₅NO₂ | 1040684-64-7 |
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline | Extended ethoxy spacer, para-methyl | C₂₅H₂₉NO₃ | 1040687-38-4 |
N-{2-[2-(sec-Butyl)phenoxy]propyl}-2-isopropoxyaniline | Ortho-sec-butyl, ortho-isopropoxy | C₂₂H₃₁NO₂ | 1040683-78-0 |
2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline | Ortho-benzyloxy substitution | C₂₆H₃₁NO₂ | Not provided |
The compound emerged from pharmaceutical research targeting melanin-concentrating hormone (MCH) receptors, with its first documented synthesis occurring between 2002-2003 in patent CA2454613A1. This patent detailed substituted anilines as MCH1 receptor antagonists for obesity and anxiety disorders [3].
Synthetic Route:
Critical purification involved silica gel chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from ethanol/water mixtures, achieving >95% purity confirmed by HPLC. The synthetic design prioritized atom economy and avoided transition metal catalysts, reflecting pharmaceutical process chemistry constraints [3].
Table 2: Key Historical Development Milestones
Year | Development | Significance |
---|---|---|
2002-2003 | Initial synthesis reported in CA2454613A1 | Established synthetic routes and MCH1 antagonist activity |
2004 | Structural optimization studies of anilinic pharmacophores | Explored tert-alkyl vs. cycloalkyl substituent effects |
2006-2010 | Evaluation in obesity pharmacotherapy pipelines | Confirmed in vivo weight reduction effects in rodent models |
This compound exemplifies advanced pharmacophore hybridization, integrating three bioactive elements:
As a melanin-concentrating hormone receptor 1 (MCH1) antagonist, its primary mechanism involves competitive inhibition of MCH binding (IC₅₀ ~40 nM), disrupting MCH-mediated appetite stimulation and anxiety pathways. The tert-butyl group occupies a deep hydrophobic pocket in MCH1's transmembrane domain, while the isopentyloxy chain maintains optimal membrane partitioning [3].
Structure-Activity Relationship (SAR) Insights:
Table 3: Key Pharmacophore Elements and Functional Contributions
Structural Feature | Role in Pharmacophore | Biological Consequence |
---|---|---|
Tertiary aniline nitrogen (-NH-) | Hydrogen bond donation to Asp³³⁴ in MCH1 | Anchors compound in binding pocket |
para-tert-Butylphenoxy group | Hydrophobic interaction with Leu³⁰⁷/Val³⁰⁸ | Enhances binding affinity (ΔG = -8.2 kcal/mol) |
Isopentyloxy chain | Membrane anchoring and logP modulation | Increases blood-brain barrier penetration |
Ether linkages | Conformational flexibility and metabolic stability | Reduces oxidative dealkylation susceptibility |
The strategic incorporation of branched alkyl groups balanced potency and developability parameters, establishing this chemotype as a benchmark for neuroendocrine-targeted therapeutics. Subsequent derivatives explored in obesity research retained its core diaryl ether-aniline architecture while optimizing pharmacokinetic profiles through bioisosteric replacement of labile groups [3] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7